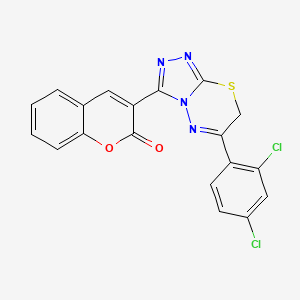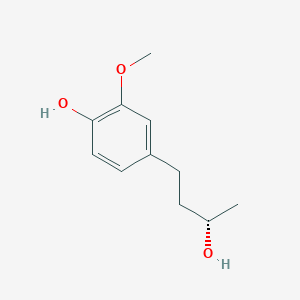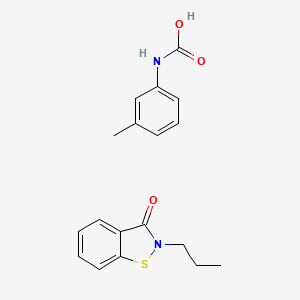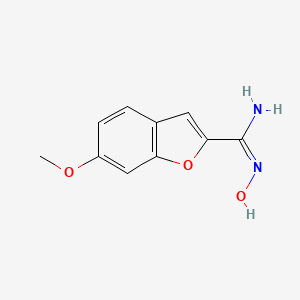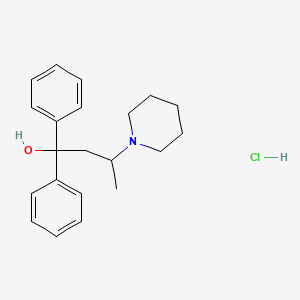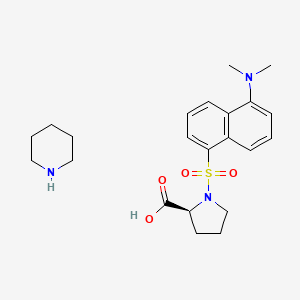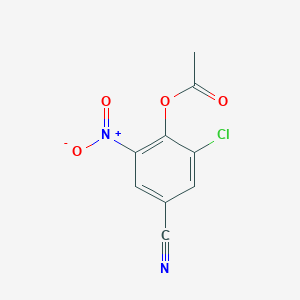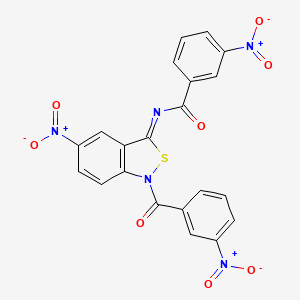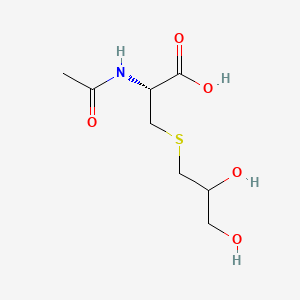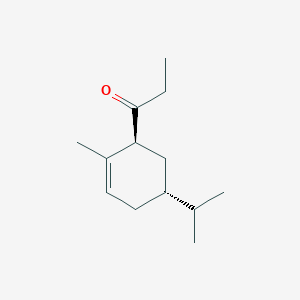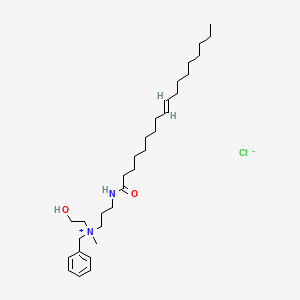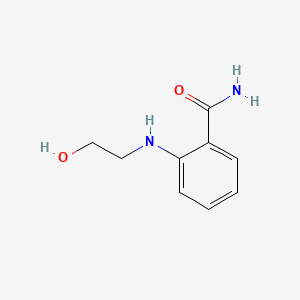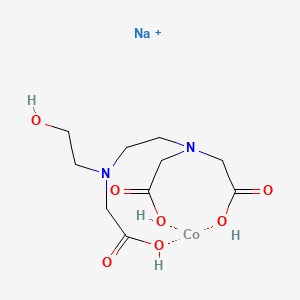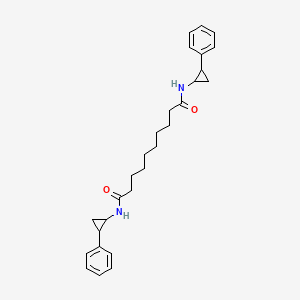
Sebacamide, N,N'-bis(2-phenyl-1-cyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two phenyl-cyclopropyl groups attached to a sebacamide backbone, making it a subject of interest in both synthetic chemistry and applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- typically involves the reaction of phenazone with sebacoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- may involve large-scale reactions using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for conditions such as osteoarthritis and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- exerts its effects involves interactions with various molecular targets. For instance, it has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may influence mitochondrial function and oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) sebacamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
Sebacamide, N,N’-bis(2-phenyl-1-cyclopropyl)- stands out due to its unique cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .
Propiedades
Número CAS |
102338-99-8 |
|---|---|
Fórmula molecular |
C28H36N2O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
N,N'-bis(2-phenylcyclopropyl)decanediamide |
InChI |
InChI=1S/C28H36N2O2/c31-27(29-25-19-23(25)21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-28(32)30-26-20-24(26)22-15-9-6-10-16-22/h5-10,13-16,23-26H,1-4,11-12,17-20H2,(H,29,31)(H,30,32) |
Clave InChI |
JBJJXHCUIDFNMH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1NC(=O)CCCCCCCCC(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


